Cas no 93951-45-2 (2-[(7-amino-2,3-dimethyl-heptan-2-yl)amino]ethanol)
93951-45-2 structure
Product Name:2-[(7-amino-2,3-dimethyl-heptan-2-yl)amino]ethanol
CAS No:93951-45-2
MF:C11H26N2O
MW:202.336943149567
CID:815962
PubChem ID:3023050
Update Time:2025-04-19
2-[(7-amino-2,3-dimethyl-heptan-2-yl)amino]ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(7-amino-2,3-dimethyl-heptan-2-yl)amino]ethanol
- 2-[(6-aminotrimethylhexyl)amino]ethanol
- 2-[(7-amino-2,3-dimethylheptan-2-yl)amino]ethanol
- 2-[(7-Amino-2,3-dimethylheptan-2-yl)amino]ethan-1-ol
- 93951-45-2
- NS00064983
- DTXSID60916911
- 2-((6-Aminotrimethylhexyl)amino)ethanol
- EINECS 300-664-4
-
- Inchi: 1S/C11H26N2O/c1-10(6-4-5-7-12)11(2,3)13-8-9-14/h10,13-14H,4-9,12H2,1-3H3
- InChI Key: NTKDAZLAKAQLNM-UHFFFAOYSA-N
- SMILES: OCCNC(C)(C)C(C)CCCCN
Computed Properties
- Exact Mass: 202.205
- Monoisotopic Mass: 202.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.3Ų
Experimental Properties
- Density: 0.917
- Boiling Point: 318.2°Cat760mmHg
- Flash Point: 146.2°C
- Refractive Index: 1.47
2-[(7-amino-2,3-dimethyl-heptan-2-yl)amino]ethanol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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